molecular formula C12H10Cl2N2 B8505022 3',6'-Dichloro-3,5-dimethyl-2,2'-bipyridine

3',6'-Dichloro-3,5-dimethyl-2,2'-bipyridine

Cat. No.: B8505022
M. Wt: 253.12 g/mol
InChI Key: MOUVLPBVMUUIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',6'-Dichloro-3,5-dimethyl-2,2'-bipyridine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

3,6-dichloro-2-(3,5-dimethylpyridin-2-yl)pyridine

InChI

InChI=1S/C12H10Cl2N2/c1-7-5-8(2)11(15-6-7)12-9(13)3-4-10(14)16-12/h3-6H,1-2H3

InChI Key

MOUVLPBVMUUIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=C(C=CC(=N2)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6′-chloro-3,5-dimethyl-2,2′-bipyridine (300 mg, 1.37 mmol), NCS (202 mg, 1.51 mmol), and Pd(OAc)2 (31.4 mg, 0.137 mmol) in AcOH (9.15 mL) was heated to 120° C. in a sealed microwave vial using an oil bath. After 20 h, the reaction was removed from heat and concentrated. Took up the residue in EtOAc, filtered off the solid through a glass fiber filter, and washed with 1:1 EtOAc/heptane. The filtrate was concentrated and purified on Biotage 25S column, eluting with 0-25% EtOAc/heptane to get 240 mg (69%) of the title compound as an off-white solid. m/z (APCI+) for C12H10N2Cl2 253.00 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.33 (s, 1 H) 8.16 (d, J=8.59 Hz, 1 H) 7.66 (d, J=8.59 Hz, 1 H) 7.61 (s, 1 H) 2.34 (s, 3 H) 2.08 (s, 3 H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
9.15 mL
Type
solvent
Reaction Step One
Quantity
31.4 mg
Type
catalyst
Reaction Step One
Yield
69%

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